tert-Butyl (4-phenylbutyl)carbamate
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Overview
Description
TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly known for its role in the protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
tert-Butyl chloroformate+4-phenylbutylamine→TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-phenylbutylamine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide (NaOH) can also be used for hydrolysis under basic conditions.
Major Products
The major products formed from these reactions include 4-phenylbutylamine and tert-butyl alcohol .
Scientific Research Applications
TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE involves the protection of amino groups by forming a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the protection and deprotection processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used for similar purposes but lacks the phenylbutyl group.
Benzyl carbamate: Another protecting group for amines, but with different stability and removal conditions.
Fluorenylmethoxycarbonyl (FMoc): Used for protecting amines, but removed under basic conditions.
Uniqueness
TERT-BUTYL N-(4-PHENYLBUTYL)CARBAMATE is unique due to its specific structure, which provides stability under various conditions and allows for selective deprotection. Its phenylbutyl group adds to its versatility in synthetic applications .
Properties
CAS No. |
285119-71-3 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)16-12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,16,17) |
InChI Key |
BTVSVROCBMADMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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